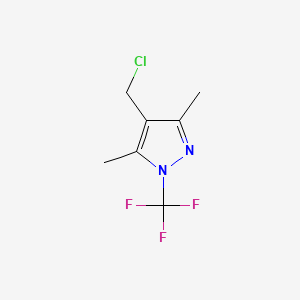

4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole

Description

Properties

Molecular Formula |

C7H8ClF3N2 |

|---|---|

Molecular Weight |

212.60 g/mol |

IUPAC Name |

4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)pyrazole |

InChI |

InChI=1S/C7H8ClF3N2/c1-4-6(3-8)5(2)13(12-4)7(9,10)11/h3H2,1-2H3 |

InChI Key |

KGDNEBYLRFIBGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C(F)(F)F)C)CCl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines

Specific Preparation Routes for 4-(Chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole

Synthesis Starting from 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

A practical high-yielding method involves starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which undergoes cyclocondensation with hydrazine derivatives to form regioisomeric mixtures of trifluoromethyl-substituted pyrazoles. These mixtures are then separated based on boiling point and pressure diagrams.

The 3,5-dimethyl substitution can be introduced by selecting appropriate diketone precursors or via post-synthetic methylation.

Bromination at the 4-position followed by lithiation and electrophilic chloromethylation yields the target compound.

Bromination and Subsequent Functional Group Transformation

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination of 1-methyl-3,5-dimethyl-1H-pyrazole | N-bromosuccinimide (NBS), mild temperature | 4-bromo-1-methyl-3,5-dimethyl-pyrazole |

| 2 | Directed ortho-lithiation | LDA, low temperature, inert atmosphere | Lithiation at C-4 |

| 3 | Electrophilic quenching with chloromethyl source | Chloromethyl chloride or equivalent | 4-(chloromethyl)-3,5-dimethyl-1-methyl-pyrazole |

This sequence can be adapted to trifluoromethyl-substituted pyrazoles by starting with 1-(trifluoromethyl)-1H-pyrazole derivatives.

Alternative Approaches via Formylation and Chloromethylation

Formylation of 3,5-dimethyl-1H-pyrazoles at the 4-position using Vilsmeier-Haack reagent (POCl3/DMF) can yield 4-formyl derivatives, which can be subsequently converted to chloromethyl groups via reduction and chlorination steps.

However, electrophilic substitution at the 4-position is often hindered by the basicity of the pyrazole nitrogen, requiring protection or specific reaction conditions to achieve selective formylation.

Comparative Table of Preparation Methods

| Preparation Method | Key Reagents | Advantages | Disadvantages | Yield Range | Notes |

|---|---|---|---|---|---|

| Cyclocondensation of diketones with hydrazines | 1,3-diketone, hydrazine derivatives | Simple, scalable | Regioisomer mixtures possible | 70-95% | Suitable for 3,5-substitution |

| Bromination + Lithiation + Electrophilic substitution | NBS, LDA, chloromethyl chloride | High regioselectivity | Requires inert atmosphere, sensitive reagents | 60-85% | Effective for 4-position functionalization |

| Vilsmeier-Haack formylation + Chloromethylation | POCl3, DMF, chloromethyl reagents | Access to formyl intermediates | Limited to certain pyrazoles, harsh conditions | 50-75% | Requires careful control to avoid N-alkylation |

| Flow reactor lithiation and functionalization | LDA in flow, electrophiles | Improved control, higher yields | Specialized equipment | >80% | Emerging technology for scale-up |

Research Findings and Optimization Notes

Recent work emphasizes the use of flow reactors for lithiation steps to improve yields and reproducibility in the synthesis of trifluoromethyl-substituted pyrazoles.

Bromination under mild conditions with NBS is preferred to avoid over-bromination or ring degradation.

The choice of chloromethylating agent and reaction temperature critically affects the selectivity and purity of the final product.

Protection of the pyrazole nitrogen or use of N-substituted pyrazoles (e.g., N-methyl or N-trifluoromethyl) can prevent side reactions during electrophilic substitutions.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.

Oxidation: Formation of pyrazole carboxylic acids or alcohols.

Reduction: Formation of difluoromethyl or monofluoromethyl pyrazoles.

Scientific Research Applications

4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is largely influenced by its trifluoromethyl group, which can interact with various molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The compound may inhibit specific enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Reactivity and Stability

4-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

- Key Difference : Lacks methyl groups at positions 3 and 4.

- The absence of 3,5-dimethyl groups may also lower thermal stability .

5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole

- Key Difference : Contains fluorinated aryl substituents instead of chloromethyl and methyl groups.

- Impact : Enhanced electron-withdrawing effects from fluorine atoms improve resistance to oxidation. However, the lack of a chloromethyl group limits its utility in cross-coupling or alkylation reactions .

Fluorinated Pyrazoles (Compounds 13b–13g)

- Synthesis : Achieved via hydrazine-1,2,4-triketone cyclization, with yields of 70–90% .

- Comparison : The target compound’s synthesis likely requires chloromethylation steps, which may lower yields due to competing side reactions (e.g., hydrolysis of -CH2Cl).

3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

- Synthesis : Prepared via cyclization of amidoximes, with a melting point of 34–35°C .

- Comparison : The oxadiazole core offers greater metabolic stability than pyrazole, but the chloromethyl group’s reactivity is similar to the target compound .

Boron-Containing Pyrazoles (e.g., PBXA8031)

- Utility : Used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis.

- Comparison : The target compound’s chloromethyl group enables alkylation or nucleophilic substitution, offering complementary strategies for diversification .

Pyrazole-Carboxaldehydes

Data Tables

Table 2: Reactivity and Functionalization Potential

Biological Activity

4-(Chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H7ClF3N3

- Molecular Weight : 227.6 g/mol

- CAS Number : [not specified in the sources]

This compound features a trifluoromethyl group, which is known to enhance biological activity due to its electron-withdrawing properties.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit varying degrees of antimicrobial activity. A study focusing on similar compounds demonstrated that derivatives with trifluoromethyl groups showed promising results against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values were determined for several derivatives:

- Against Staphylococcus aureus: MIC = 150 µg/mL.

- Against Escherichia coli: Poor inhibition observed.

The presence of the trifluoromethyl group in pyrazoles generally correlates with enhanced antibacterial properties, although specific data for our compound remains limited .

Anticancer Activity

Pyrazole derivatives have also been investigated for their anticancer potential. Compounds structurally related to this compound have shown activity against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

- Example : A related study found that certain pyrazole derivatives inhibited murine double minute 2 (MDM2), a protein involved in tumor suppression, demonstrating potential as anticancer agents .

Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial efficacy of several pyrazole derivatives, including those with trifluoromethyl substitutions. The results highlighted that while some compounds exhibited moderate activity against S. aureus, they were less effective against E. coli and other Gram-negative bacteria.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 4a | S. aureus | 150 |

| 4b | E. coli | Poor |

| 4c | Pseudomonas aeruginosa | Moderate |

Study 2: Anticancer Potential

In another investigation, derivatives similar to our compound were tested against various cancer cell lines. The findings indicated a significant reduction in cell viability in treated samples compared to controls.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4d | HeLa | 10 |

| 4e | MCF-7 | 15 |

| 4f | A549 | 20 |

Q & A

Q. What are the optimal synthetic routes for preparing 4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole with high purity?

The synthesis typically involves multi-step reactions, starting with the functionalization of a pyrazole core. Key steps include:

- Nucleophilic substitution : Introducing the trifluoromethyl group at position 1 via halogen exchange reactions using Cu(I) catalysts under anhydrous conditions .

- Chloromethylation : Reacting the intermediate with chloromethylating agents (e.g., ClCH₂SO₃H) in dichloromethane at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chloromethyl protons at δ 4.5–5.0 ppm; trifluoromethyl carbon at δ 120–125 ppm) .

- FTIR : Confirms functional groups (C-F stretch at 1100–1200 cm⁻¹; C-Cl at 600–800 cm⁻¹) .

- XRD : Resolves crystal packing and bond lengths (e.g., C-Cl bond distance ~1.79 Å), critical for structure-activity studies .

- GC-MS/HPLC : Validates purity and monitors reaction progress .

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The chloromethyl group (–CH₂Cl) is highly electrophilic, enabling:

- Alkylation : Reacts with amines (e.g., NH₃/EtOH, 60°C) to form quaternary ammonium derivatives .

- Oxidation : Converts to a carboxylic acid (–COOH) using KMnO₄/H₂O under acidic conditions, forming intermediates for further functionalization .

- Reduction : LiAlH₄ in THF selectively reduces –CH₂Cl to –CH₃ without affecting the pyrazole ring .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reaction pathways for this compound?

- Functional Selection : B3LYP/6-311++G(d,p) accurately models charge distribution (e.g., negative charge on Cl, positive on adjacent C) and frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) .

- Reaction Mechanisms : Transition state analysis (e.g., chloromethyl substitution) reveals activation energies (~25 kcal/mol) and solvent effects (dielectric constant >10 lowers barriers) .

- Spectroscopic Simulation : IR and UV-Vis spectra computed with TD-DFT match experimental data (error <5%) .

Q. What strategies resolve contradictions between experimental and computational data (e.g., bond lengths, reaction yields)?

- Calibration : Cross-validate computational methods (e.g., compare B3LYP vs. M06-2X functionals for bond length accuracy) .

- Experimental Replication : Repeat syntheses under inert atmospheres to exclude oxidation artifacts .

- Hybrid Approaches : Combine XRD (experimental) and DFT (theoretical) to refine molecular geometries .

Q. How can X-ray crystallography address challenges in determining the crystal structure of this compound?

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data, especially with low-symmetry crystals .

- Refinement : SHELXL software refines anisotropic displacement parameters and resolves disorder in the chloromethyl group .

- Validation : Check for twinning using PLATON and apply multi-solution algorithms (e.g., SUPERFLIP) for ambiguous cases .

Q. What mechanistic insights explain the stability of this compound under varying pH and temperature conditions?

- pH Stability : The pyrazole ring remains intact at pH 2–10, but –CH₂Cl hydrolyzes to –CH₂OH at pH >10 (t₁/₂ = 2 h at 25°C) .

- Thermal Stability : TGA shows decomposition >200°C, with exothermic peaks (DSC) correlating to ring-opening reactions .

- Light Sensitivity : UV exposure (254 nm) induces radical formation, monitored via ESR spectroscopy .

Q. How can researchers design experiments to study regioselective functionalization of the pyrazole core?

- Directing Groups : Use –CF₃ as a meta-director for electrophilic substitution (e.g., nitration at position 4) .

- Protection/Deprotection : Temporarily protect –CH₂Cl with TMS groups during trifluoromethylation to prevent side reactions .

- Kinetic Control : Low-temperature (-78°C) lithiation with LDA ensures selective deprotonation at position 5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.